2-Cyclopentylidenecyclopentanone is an α,β-unsaturated bicyclic ketone formed via the self-aldol condensation of cyclopentanone. As a highly reactive dienophile and Michael acceptor, it serves as a critical rigid building block in organic synthesis, particularly for the production of complex polycyclic pharmaceuticals and advanced fragrance molecules [1]. In the renewable energy sector, it has emerged as a premier intermediate for high-density bio-aviation fuels, where its specific C10 bicyclic framework provides an optimal carbon-to-hydrogen ratio for downstream hydrodeoxygenation [2]. For industrial buyers, procuring the pre-synthesized dimer eliminates the need for complex in-house self-condensation workflows, ensuring consistent purity and geometric stability for demanding downstream applications.
Attempting to substitute 2-cyclopentylidenecyclopentanone with its monomeric precursor (cyclopentanone) or its saturated analog (2-cyclopentylcyclopentanone) introduces severe process inefficiencies. In-house self-aldol condensation of cyclopentanone often suffers from over-condensation, yielding unwanted trimers and tetramers that require energy-intensive vacuum distillation to remove [1]. Furthermore, substituting with the hydrogenated analog, 2-cyclopentylcyclopentanone, completely eliminates the α,β-unsaturated double bond, rendering the molecule inert to Michael additions and Robinson annelations [2]. For applications requiring precise conjugate additions or specific volumetric energy densities, generic ring-size substitutes like 2-cyclohexylidenecyclohexanone also fail, as the 6-membered rings exhibit lower condensation yields and produce fuels with suboptimal freezing points and densities.
When subjected to hydrodeoxygenation (HDO), 2-cyclopentylidenecyclopentanone yields bi(cyclopentane) derivatives with a high density of approximately 0.86 g/mL [1]. In contrast, standard hydrodeoxygenation of furfural-derived linear chain alkanes yields products with significantly lower densities (<0.77 g/mL) [1]. This high density is crucial for aviation fuels, where volumetric heat value dictates payload capacity.
| Evidence Dimension | Liquid alkane density post-hydrodeoxygenation |
| Target Compound Data | ~0.86 g/mL (bi(cyclopentane) derivatives) |
| Comparator Or Baseline | Furfural-derived chain alkanes (<0.77 g/mL) |
| Quantified Difference | >11% increase in volumetric density |
| Conditions | Hydrodeoxygenation over metal catalysts (e.g., Ni or Ru/C with H-beta zeolite) |
Procuring this specific bicyclic intermediate allows fuel researchers to achieve the high volumetric energy densities required for advanced aerospace and jet fuel blends.
In the synthesis of bicyclic precursors, the cyclopentyl system demonstrates superior reactivity compared to cyclohexyl analogs. Industrial-scale evaluations show that 2-cyclopentylidenecyclopentanone can be produced with 80–95% conversion yields [1]. In contrast, the synthesis of the 6-membered ring analog, 2-cyclohexylidenecyclohexanone, often struggles with lower conversions (e.g., 50–72% even after extended 48-hour reaction times with basic catalysts) [1].
| Evidence Dimension | Dimerization conversion yield |
| Target Compound Data | 80–95% conversion |
| Comparator Or Baseline | 2-Cyclohexylidenecyclohexanone (50–72% conversion) |
| Quantified Difference | 20–30% higher conversion yield for the cyclopentyl system |
| Conditions | Base-catalyzed self-aldol condensation (e.g., NaOH or K3PO4/PEG300) |
Buyers developing scalable synthesis routes for polycyclic compounds will benefit from the substantially higher process efficiency and lower waste associated with the cyclopentyl core.
2-Cyclopentylidenecyclopentanone features a highly reactive α,β-unsaturated ketone moiety, making it an excellent Michael acceptor for synthesizing complex polycyclic and spiro compounds [1]. Saturated analogs, such as 2-cyclopentylcyclopentanone, completely lack this reactivity and cannot participate in conjugate additions or Robinson-type annelations. The rigid exocyclic double bond of 2-cyclopentylidenecyclopentanone ensures high regioselectivity during nucleophilic attack, a feature absent in non-conjugated cyclic ketones [1].
| Evidence Dimension | Michael acceptor reactivity |
| Target Compound Data | Highly active (undergoes conjugate addition) |
| Comparator Or Baseline | 2-Cyclopentylcyclopentanone (Inert to conjugate addition) |
| Quantified Difference | Binary (Active vs. Inert) |
| Conditions | Base-catalyzed Michael addition or Robinson annelation conditions |
For synthetic chemists building complex fragrance molecules or pharmaceutical scaffolds, procuring the unsaturated dimer is mandatory to enable downstream conjugate addition chemistry.
Directly leveraging its ability to yield bi(cyclopentane) derivatives with densities around 0.86 g/mL, this compound is the optimal starting material for hydrodeoxygenation workflows aimed at producing thermal-stable, high-payload jet fuel additives [1].
Because the cyclopentyl core offers 80–95% conversion yields compared to the less efficient cyclohexyl analogs, this compound serves as a highly scalable, cost-effective intermediate for the commercial production of complex, ring-fused fragrance molecules [2].
Taking advantage of its rigid α,β-unsaturated ketone structure, 2-cyclopentylidenecyclopentanone is the required precursor for Robinson annelations and Michael additions used to construct complex spiro-heterocycles and active pharmaceutical ingredients [3].
Irritant